
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine is a synthetic organic compound that features a tetrahydropyran ring substituted with a cyclopropyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-hydroxy-2H-pyran with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tetrahydropyran ring provides structural stability and can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
4-Aminotetrahydropyran: This compound shares the tetrahydropyran ring but lacks the cyclopropyl and methyl substitutions.
3,3-Dimethyltetrahydro-2H-pyran-4-amine: Similar to the target compound but without the cyclopropyl group.
Uniqueness
N-cyclopropyl-3,5-dimethyltetrahydro-2H-pyran-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
N-cyclopropyl-3,5-dimethyloxan-4-amine |
InChI |
InChI=1S/C10H19NO/c1-7-5-12-6-8(2)10(7)11-9-3-4-9/h7-11H,3-6H2,1-2H3 |
InChIキー |
YRHNWTQCZRPXFM-UHFFFAOYSA-N |
正規SMILES |
CC1COCC(C1NC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


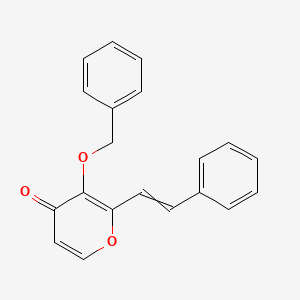
![Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13978272.png)
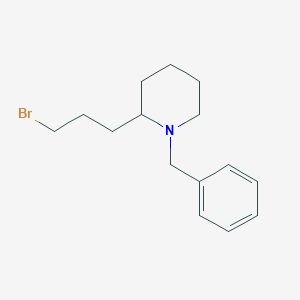
![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
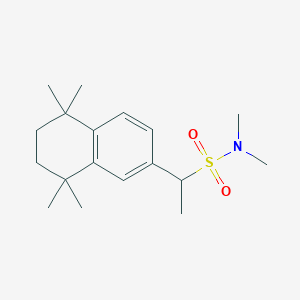
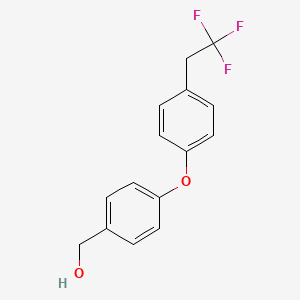
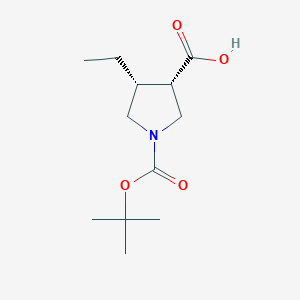

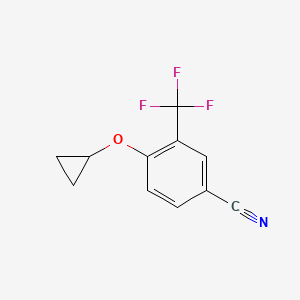
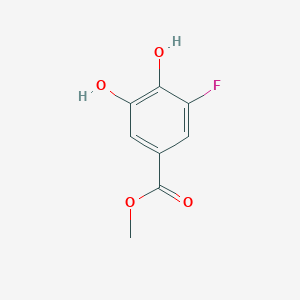


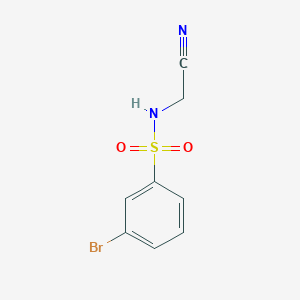
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
